molecular formula C20H24N2O2 B4440337 N-(4-methoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide

N-(4-methoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide

Cat. No. B4440337
M. Wt: 324.4 g/mol
InChI Key: CHYVTRSLFNDITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as MPBD, is a chemical compound with potential therapeutic applications. It belongs to the class of benzamide derivatives and has been studied for its effects on the central nervous system. In

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide involves the inhibition of the reuptake of serotonin and dopamine neurotransmitters in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which enhances their signaling and results in the observed behavioral effects.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have anxiolytic and antidepressant effects in animal models. It also has sedative properties and has been studied for its potential use as a sleep aid. In addition, it has been shown to have antipsychotic effects in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-methoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide is its high selectivity for the serotonin and dopamine neurotransmitter systems, which reduces the risk of unwanted side effects. However, its low water solubility and poor bioavailability can make it difficult to administer in laboratory experiments.

Future Directions

Future research on N-(4-methoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide could focus on its potential therapeutic applications in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, studies could investigate the optimal dosing and administration methods for N-(4-methoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide to improve its bioavailability and reduce potential side effects. Finally, research could explore the development of new derivatives of N-(4-methoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide with improved pharmacological properties.

Scientific Research Applications

N-(4-methoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action involves the modulation of the serotonin and dopamine neurotransmitter systems.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-19-10-6-16(7-11-19)14-21-20(23)18-8-4-17(5-9-18)15-22-12-2-3-13-22/h4-11H,2-3,12-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYVTRSLFNDITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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